2-Amino-3-(morpholinomethyl)pyridine
Overview
Description
2-Amino-3-(morpholinomethyl)pyridine is a pyridine derivative with the CAS Number: 1250814-06-2. It has a molecular weight of 193.25 and its IUPAC name is 3-(4-morpholinylmethyl)-2-pyridinamine . It is a white to brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3O/c11-10-9 (2-1-3-12-10)8-13-4-6-14-7-5-13/h1-3H,4-8H2, (H2,11,12) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a white to brown solid . It has a molecular weight of 193.25 . The compound should be stored at +4C .Scientific Research Applications
Synthesis and Chemical Structure
- Aminomethylation of Imidazopyridines : The aminomethylation of 2-(2-furyl)imidazo[1,2-a]-pyridine, involving morpholinomethylation, predominantly occurs at the imidazopyridine system. This process has been used to understand the structural aspects of such compounds, utilizing techniques like thin-layer chromatography and IR and UV spectroscopy for structural verification (Saldabol, Zeligman, & Giller, 1971).
Bioactive Compounds and Pharmacophores
- Pyridine Derivatives as Insecticides : Pyridine derivatives, including morpholinium compounds, have been synthesized and evaluated for insecticidal activities against the cowpea aphid. Such studies contribute to developing new insecticidal agents with specific biological activities (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
- Supramolecular Synthons in Solid State : Triazolo[1,5-a]pyridine derivatives, with morpholinomethylphenyl groups, have been synthesized to study their supramolecular structures. These compounds demonstrate diverse supramolecular synthons, contributing to pharmaceutical development and crystal engineering (Chai et al., 2019).
Chemical Reactions and Catalysis
- Organocatalytic Synthesis : Spiro[pyrrolidin-3,3'-oxindoles], which are biologically significant, have been synthesized using an enantioselective organocatalytic approach. This involves the use of morpholine, among other reagents, suggesting its role in facilitating stereoselective syntheses important in medicinal chemistry (Chen et al., 2009).
Materials Science and Engineering
- Ultrasound-assisted Synthesis : Morpholine has been used in the ultrasound-assisted synthesis of 2-pyrrolidinon-3-olates. This process illustrates the utility of morpholine in novel synthetic methods, enhancing efficiency and sustainability in materials science (Ghasemzadeh & Abdollahi-Basir, 2016).
Optical Properties in Chemistry
- Structure-dependent Optical Properties : Studies have investigated the optical properties of compounds with morpholine groups. Such research aids in understanding the electron donor properties of morpholine derivatives in various chemical contexts (Palion-Gazda et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Many bioactive compounds work by interacting with specific proteins or enzymes in the body. These interactions can inhibit or enhance the function of the target, leading to changes in cellular activity .
Mode of Action
The compound could bind to its target in a way that alters the target’s activity. This could involve blocking a receptor site, changing the shape of the target, or otherwise altering its ability to function .
Biochemical Pathways
The compound’s effects could influence various biochemical pathways. For example, it might affect signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine how it is taken up by the body, where it is distributed, how it is metabolized, and how it is eliminated. These properties can greatly affect the compound’s bioavailability and its potential to reach its target .
Result of Action
The ultimate effects of the compound would depend on the specific cellular processes it influences. This could range from changes in cell growth and proliferation to alterations in cell death .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells .
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-10-9(2-1-3-12-10)8-13-4-6-14-7-5-13/h1-3H,4-8H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWBNLUHUZTJGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(N=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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